BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-Bromo-2-
Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

Cat. No.: B1291406

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-isopropoxypyridine, a
halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The
document details its chemical structure, physicochemical properties, a representative synthetic
protocol, and its potential reactivity, particularly in cross-coupling reactions relevant to drug
discovery. Due to the limited availability of direct experimental data, this guide leverages
information from closely related analogs to provide a thorough and practical resource for
researchers.

Chemical Structure and Properties

3-Bromo-2-isopropoxypyridine is a substituted pyridine ring bearing a bromine atom at the 3-
position and an isopropoxy group at the 2-position. This unique arrangement of functional
groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data for 3-Bromo-2-isopropoxypyridine
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Property Value Source
Molecular Formula CsH10BrNO PubChem[1]
Molecular Weight 216.07 g/mol PubChem[1]
Canonical SMILES CC(C)OC1=NC=CC=C1Br PubChem[1]
UHQQSDAMSSVOQU-
InChiKey QQ Q PubChem[1]
UHFFFAOYSA-N
Not specified (likely a liquid or
Appearance ) ) Inferred
low-melting solid)
Boiling Point No data available
Melting Point No data available
No data available (expected to
Solubility be soluble in common organic Inferred

solvents)

Predicted tH-NMR

Signals expected for the
isopropoxy group (a septet and
a doublet) and three aromatic

protons on the pyridine ring.

Inferred from related structures

Predicted 13C-NMR

Signals expected for the
isopropyl group carbons and
five distinct signals for the

pyridine ring carbons.

Inferred from related structures

Predicted IR Spectrum

Characteristic peaks for C-H
(aliphatic and aromatic), C-O
(ether), and C-N stretching, as

well as C-Br stretching.

Inferred from related structures

Mass Spectrometry (Predicted)

[M+H]*: 216.0019, [M+Na]*:
237.9838

PubChem|[1]

Synthesis of 3-Bromo-2-isopropoxypyridine

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2012%20-%20Williamson%20Ether%20Synth.pdf
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2012%20-%20Williamson%20Ether%20Synth.pdf
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2012%20-%20Williamson%20Ether%20Synth.pdf
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2012%20-%20Williamson%20Ether%20Synth.pdf
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2012%20-%20Williamson%20Ether%20Synth.pdf
https://www.benchchem.com/product/b1291406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A common and effective method for the synthesis of 3-Bromo-2-isopropoxypyridine is the
Williamson ether synthesis. This reaction involves the O-alkylation of 3-bromo-2-
hydroxypyridine with an isopropyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

3-Bromo-2-hydroxypyridine

e 2-Bromopropane (or 2-iodopropane)

e Sodium hydride (NaH) or Potassium carbonate (K2CO3)

e Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

o Diethyl ether or Ethyl acetate

e Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous sodium chloride solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 3-bromo-2-hydroxypyridine (1.0 equivalent).

» Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

o Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. If using
potassium carbonate, it can be added directly with the starting material.

o Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the
formation of the corresponding alkoxide.

» Alkylating Agent Addition: Slowly add 2-bromopropane (1.2 equivalents) to the reaction
mixture.
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» Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up:
o Once the reaction is complete, cool the mixture to room temperature.
o Quench the reaction by the slow addition of water.
o Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

o Combine the organic layers and wash with saturated aqueous sodium bicarbonate
solution, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 Purification:
o Filter off the drying agent and concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-2-
isopropoxypyridine.
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Caption: Workflow for the synthesis of 3-Bromo-2-isopropoxypyridine via Williamson ether
synthesis.

Reactivity and Applications in Drug Development

The chemical reactivity of 3-Bromo-2-isopropoxypyridine is primarily dictated by the
presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent
substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental
transformations in modern drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is susceptible to oxidative addition to a
palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-
heteroatom bonds.
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o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-
pyridine structures.

e Heck Coupling: Reaction with alkenes to introduce a vinyl group.

e Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

e Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine derivatives.
« Stille Coupling: Reaction with organostannanes.

The 2-isopropoxy group can influence the reactivity of the C-Br bond through steric and
electronic effects. It may also serve as a coordinating group for the metal catalyst, potentially
influencing the regioselectivity and efficiency of the reaction.
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Caption: Potential cross-coupling reactions of 3-Bromo-2-isopropoxypyridine.

Role in Drug Discovery
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The pyridine scaffold is a common motif in many approved drugs. The ability to functionalize
the 3-position of the 2-alkoxypyridine core through the reactions described above makes 3-
Bromo-2-isopropoxypyridine a valuable intermediate for generating libraries of novel
compounds for lead discovery and optimization. The isopropoxy group can modulate the
pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

As with any chemical reagent, 3-Bromo-2-isopropoxypyridine should be handled with
appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-2-isopropoxypyridine is a versatile building block with significant potential in
organic synthesis and drug development. Its utility stems from the reactivity of the C-Br bond in
palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse
functionalities at the 3-position of the pyridine ring. While direct experimental data for this
specific compound is limited, this guide provides a solid foundation for its synthesis and
application based on established chemical principles and data from closely related analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291406?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

